REACTION_SMILES
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[Al+3:16].[CH2:21]1[O:22][CH2:23][CH2:24][CH2:25]1.[F:1][c:2]1[c:3]([C:11](=[O:12])[O:13][CH3:14])[c:4]2[c:5]([n:6][cH:7]1)[nH:8][cH:9][cH:10]2.[H-:15].[H-:18].[H-:19].[H-:20].[Li+:17]>>[F:1][c:2]1[c:3]([CH2:11][OH:12])[c:4]2[c:5]([n:6][cH:7]1)[nH:8][cH:9][cH:10]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1c(F)cnc2[nH]ccc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Type
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product
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Smiles
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OCc1c(F)cnc2[nH]ccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |